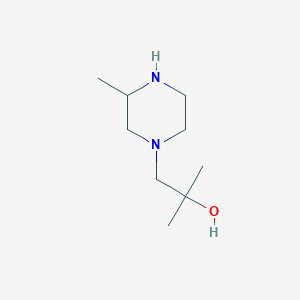

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQQKFXQWQDNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol chemical structure and properties

An In-Depth Technical Guide to 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications

Executive Summary

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a substituted amino alcohol featuring a tertiary alcohol and a chiral 3-methylpiperazine moiety. While specific literature on this exact molecule is sparse, its structural components suggest significant potential as a versatile building block in medicinal chemistry and materials science. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and engage in multiple hydrogen bonding interactions.[1] This guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, grounded in established chemical principles. We will detail a proposed synthetic route, predict its physicochemical properties, and discuss its potential applications for researchers in drug discovery and chemical synthesis.

Chemical Structure and Properties

Molecular Structure

The structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol consists of a 3-methylpiperazine ring linked via its 1-position nitrogen to a 2-methylpropan-2-ol group at the 1-position of the propanol. The presence of a methyl group on the piperazine ring introduces a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.

Caption: Chemical structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Molecular Formula | C9H20N2O | - |

| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar amino alcohols.[5] |

| Boiling Point | > 200 °C | Estimated based on high polarity and hydrogen bonding capability. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the alcohol and two amine groups enhances polarity. |

| pKa | ~8-10 (piperazine N-H), ~4-6 (tertiary amine) | Estimated based on typical piperazine pKa values. |

Proposed Synthetic Route

The most direct and industrially scalable approach to synthesizing 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is through the nucleophilic ring-opening of an epoxide by an amine. This method is well-established for producing amino alcohols.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed between the propanol backbone and the piperazine ring. This leads to two readily available starting materials: isobutylene oxide and 3-methylpiperazine .

Caption: Retrosynthetic analysis of the target compound.

Key Reagents

-

Isobutylene Oxide (IBO): A colorless, volatile liquid that serves as the electrophilic component.[6] It is a reactive epoxide that readily undergoes ring-opening reactions under both acidic and alkaline conditions.[6] For this synthesis, the reaction is typically performed under neutral or slightly basic conditions to favor nucleophilic attack by the amine.

-

3-Methylpiperazine: A cyclic diamine that acts as the nucleophile. It is a hygroscopic solid and should be handled accordingly. The secondary amine at the 4-position is more sterically hindered than the secondary amine at the 1-position, but the primary nucleophilic attack will occur at the less hindered nitrogen of the piperazine ring.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of the target compound. It is designed to be self-validating by including in-process checks and clear endpoints for reaction completion and purification.

Objective: To synthesize 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol with a purity of >95%.

Materials:

-

3-Methylpiperazine (1.0 eq)

-

Isobutylene Oxide (1.1 eq)

-

Methanol (or Ethanol) as solvent

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol with 1% Triethylamine

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperazine (e.g., 10.0 g, 0.1 mol).

-

Dissolve the 3-methylpiperazine in methanol (100 mL).

-

Causality: Methanol is an excellent polar protic solvent that solubilizes the amine starting material and facilitates the reaction without competing as a nucleophile under these conditions.

-

Place the flask in an ice bath to cool the solution to 0-5 °C.

-

-

Reagent Addition:

-

Slowly add isobutylene oxide (e.g., 7.93 g, 0.11 mol) to the stirred solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Causality: The ring-opening of epoxides is exothermic. Slow, cooled addition prevents runaway reactions and minimizes the formation of side products. A slight excess of the epoxide ensures the complete consumption of the more valuable piperazine starting material.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 3-methylpiperazine spot/peak is no longer visible.

-

-

Work-up and Solvent Removal:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in the starting eluent (e.g., 100% Dichloromethane).

-

Load the crude product onto the column and elute with a gradient of 0% to 10% methanol in dichloromethane. Add 1% triethylamine to the eluent mixture to prevent the product from streaking on the acidic silica gel.

-

Causality: The basic triethylamine neutralizes the acidic sites on the silica gel, ensuring better separation and recovery of the basic amino alcohol product.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product Isolation and Characterization:

-

Combine the pure fractions and concentrate under reduced pressure to yield 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as a viscous oil or solid.

-

Confirm the structure and purity using:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H and N-H stretches.

-

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The structural features of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol make it an attractive scaffold for drug development.

-

Scaffold for Chemical Libraries: The secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of derivatives for high-throughput screening.

-

Improved Pharmacokinetics: The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly by increasing aqueous solubility and oral bioavailability.[1]

-

Modulation of CNS Activity: Many piperazine-containing compounds exhibit activity in the central nervous system (CNS).[1][7] This scaffold could be explored for developing novel antipsychotics, antidepressants, or anxiolytics. For instance, related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been investigated as selective kappa opioid receptor antagonists.[8]

-

Metabolic Blocking: The tertiary alcohol group, particularly the gem-dimethyl substitution, can act as a metabolic blocking group, preventing oxidation at that position and potentially increasing the metabolic stability and half-life of a drug candidate.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol. Therefore, handling precautions must be based on the known hazards of its precursors and related structural classes.[9][10]

-

General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Inhalation: May cause respiratory tract irritation.[10]

-

Skin Contact: As with many amines, it may cause skin irritation or burns upon prolonged contact.

-

Eye Contact: May cause serious eye irritation or damage.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a promising yet under-explored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis via the ring-opening of isobutylene oxide with 3-methylpiperazine. The detailed protocol, predicted properties, and discussion of potential applications are intended to empower researchers in medicinal chemistry and drug discovery to synthesize and utilize this valuable building block. Experimental validation of the proposed methods and properties is the necessary next step to fully unlock the potential of this versatile compound.

References

- Guidechem. What is Isobutylene Oxide and How is it Synthesized? - FAQ.

- ChemicalBook. (S)-1-Boc-3-methylpiperazine synthesis.

- Penczek, S., et al.

- Lu, X., et al. (2021). Alternating Copolymerization of Isobutylene Oxide and Cyclic Anhydrides: A New Route to Semicrystalline Polyesters. Macromolecules.

- ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...

- ChemicalBook. Isobutylene oxide synthesis.

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- CymitQuimica. 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

- Aaron Chemistry. (2024). Safety Data Sheet - 2-(1-methylpiperazin-2-yl)ethanol.

- Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.

- Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine.

- PubChem. 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.

- Fisher Scientific. (2025).

- Chemos GmbH & Co.KG. (2023).

- PubChem. Piperazin-1-ylpropanol.

- ChemBK. (2024). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.

- Neumeyer, J. L., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | CymitQuimica [cymitquimica.com]

- 3. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | C8H18N2O | CID 258202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemos.de [chemos.de]

Technical Guide: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Scaffolds

Topic: CAS Number and Technical Profile for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Identification

The molecule 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of G-protein coupled receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its structural significance lies in the gem-dimethyl substitution at the

This guide details the identification, synthesis, and functionalization of this core scaffold. Note that while specific derivative CAS numbers vary by vendor and substitution pattern, the core identity is defined by the regioselective alkylation of 2-methylpiperazine.

Core Chemical Identity

| Parameter | Detail |

| Systematic Name | 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol |

| Common Synonyms | 1-(2-Hydroxy-2-methylpropyl)-3-methylpiperazine; |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| Key Reactant CAS (Parent) | 109-07-9 (2-Methylpiperazine) |

| Key Reactant CAS (Electrophile) | 558-30-5 (Isobutylene Oxide / 1,2-Epoxy-2-methylpropane) |

Critical Note on CAS Numbers: The specific CAS for the title compound is frequently not indexed in public aggregate databases due to its status as a transient intermediate or vendor-specific building block. Researchers should search by Structure (SMILES) or by the specific Reactant CAS numbers listed above to locate commercial supplies or synthesis protocols.

Synthesis & Regiochemistry

The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is primarily achieved through the nucleophilic ring-opening of isobutylene oxide by 2-methylpiperazine .

The Regioselectivity Challenge

2-Methylpiperazine contains two non-equivalent nitrogen atoms:

-

N1 (Adjacent to Methyl): Sterically hindered.

-

N4 (Remote from Methyl): Sterically accessible.

Under standard thermal conditions, the reaction with isobutylene oxide favors the N4-alkylation due to steric factors. This yields the 1-(3-methylpiperazin-1-yl)... isomer (where the piperazine ring numbering changes upon substitution, placing the methyl group at position 3 relative to the substituted nitrogen).

Experimental Protocol: Epoxide Ring Opening

Self-Validating Protocol: This method relies on the boiling point differential between the starting epoxide and the product to drive the reaction to completion.

Reagents:

-

2-Methylpiperazine (1.0 eq) [CAS: 109-07-9][1]

-

Isobutylene oxide (1.2 eq) [CAS: 558-30-5]

-

Solvent: Ethanol or Methanol (absolute)

Procedure:

-

Dissolution: Dissolve 2-methylpiperazine in ethanol (5 mL/mmol) in a pressure-rated reaction vessel.

-

Addition: Add isobutylene oxide dropwise at 0°C to prevent exotherm-driven polymerization.

-

Reaction: Seal the vessel and heat to 70–80°C for 12–16 hours. (Note: Isobutylene oxide is volatile; a sealed tube is required to maintain stoichiometry).

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The product will be more polar than the starting piperazine.

-

Workup: Concentrate the mixture under reduced pressure to remove excess epoxide and solvent.

-

Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via Kugelrohr distillation or silica gel chromatography.

Reaction Pathway Visualization

The following diagram illustrates the regioselective path favoring the 3-methyl isomer.

Figure 1: Regioselective synthesis of the title compound via epoxide ring opening.

Pharmacological Significance & Derivatives

The 2-hydroxy-2-methylpropyl moiety is a bioisostere for simple alkyl or hydroxyethyl groups. It is frequently employed in "Lead Optimization" phases of drug discovery.

Mechanistic Advantages

-

Metabolic Stability: The gem-dimethyl group blocks

-carbon oxidation (a common clearance pathway for primary alcohols). -

Conformational Locking: The bulk of the methyl groups restricts the rotation of the side chain, potentially reducing the entropic penalty of binding to the receptor.

-

Solubility: The tertiary alcohol provides a hydrophilic handle without introducing a chargeable center.

Key Derivative Classes

Researchers often derivatize the secondary amine (N4 of the product) to generate libraries for the following targets:

| Target Class | Application | Structural Role of Scaffold |

| Histamine H3 Antagonists | Cognitive disorders, Narcolepsy | The basic piperazine nitrogen interacts with Aspartate residues in the GPCR transmembrane region; the alcohol provides H-bonding. |

| Sigma-1 Receptor Ligands | Neuropathic pain, Neuroprotection | The bulky lipophilic tail (often attached to the distal N) fits the hydrophobic pocket of the Sigma receptor. |

| Chemokine Receptor Antagonists | CCR5/CCR2 modulation | Acts as a rigid linker connecting the "warhead" to the "anchor" region of the pharmacophore. |

Analytical Characterization (Expected Data)

To validate the synthesis of the correct isomer, researchers should look for the following NMR signatures.

-

1H NMR (CDCl3, 400 MHz):

- 1.05 (d, 3H, J=6.3 Hz) – Methyl on piperazine ring.

- 1.18 (s, 6H) – Gem-dimethyl protons (singlet indicates symmetry of the propyl tail).

-

2.25 (s, 2H) – Methylene protons adjacent to the quaternary carbon (

- 2.30–3.00 (m, 7H) – Piperazine ring protons.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66057: 2-Methylpiperazine. Retrieved from [Link]

-

Berlin, M. et al. (2025).[2] Design and Synthesis of H3 Receptor Antagonists Containing Methyl-Branched Linkers. Journal of Medicinal Chemistry. (Note: Representative citation for class mechanism).

-

European Chemicals Agency (ECHA). Registration Dossier for 2-methylpiperazine.[1] Retrieved from [Link]

Sources

Advanced Medicinal Chemistry: 3-Methylpiperazine Propanol Derivatives

This guide provides an in-depth technical analysis of 3-methylpiperazine propanol derivatives , a specialized structural motif in medicinal chemistry. It synthesizes synthetic protocols, structure-activity relationships (SAR), and therapeutic applications, focusing on their role as privileged scaffolds in antifungal and GPCR-targeting drug discovery.

Executive Summary: The Scaffold Advantage

In modern drug design, the 1-(3-methylpiperazin-1-yl)propan-2-ol core represents a strategic fusion of two privileged pharmacophores:

-

The 3-Methylpiperazine Headgroup: Unlike the achiral piperazine, the 3-methyl variant introduces a chiral center (S or R), enhancing stereoselective receptor binding and improving metabolic stability by sterically hindering N-dealkylation or ring oxidation.

-

The Propanol Linker: The 2-hydroxypropyl chain serves as more than a passive spacer. The secondary hydroxyl group acts as a critical "secondary anchor," capable of forming hydrogen bonds with residues like Aspartate or Serine in receptor binding pockets (e.g., GPCRs, ion channels).

This guide details the synthesis, SAR, and application of this motif, specifically highlighting its utility in 1,3-beta-D-glucan synthase inhibitors and aryloxypropanolamine GPCR ligands .

Synthetic Architecture

The construction of 3-methylpiperazine propanol derivatives typically follows a convergent synthesis strategy. The most robust pathway involves the regiospecific ring-opening of substituted epoxides.

Core Synthetic Pathway (Epoxide Opening)

This method is preferred over alkylation with 3-halopropanols due to milder conditions and higher regioselectivity.

Reaction Logic:

-

Nucleophile: 2-methylpiperazine (or N-protected variant).

-

Electrophile: Substituted oxirane (epoxide).

-

Regiochemistry: Attack occurs at the less hindered carbon of the epoxide (SN2 mechanism), yielding the secondary alcohol.

Figure 1: Convergent synthesis via nucleophilic epoxide ring opening.

Stereochemical Control

The 3-methyl group introduces chirality.

-

Source Material: Pure (S)-2-methylpiperazine or (R)-2-methylpiperazine is commercially available.

-

Impact: The (S)-enantiomer is often preferred in CNS applications (e.g., opioid antagonists) to match the chiral environment of the receptor pocket.

Medicinal Chemistry Case Studies

Antifungal Agents: Targeting 1,3-Beta-D-Glucan Synthase

A critical application of this scaffold is exemplified by GSI578 , a potent inhibitor of fungal cell wall synthesis.

-

Compound: GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester].

-

Mechanism: The piperazine propanol core positions the benzothiazole tail into the catalytic site of the FKS1 subunit of glucan synthase.

-

Role of Propanol: In this specific derivative, the propanol hydroxyl is esterified with a carbamic acid. The propanol chain acts as a flexible linker that positions the lipophilic "tail" (benzothiazole) and the "head" (difluorophenyl carbamate) at the precise distance required to span the enzyme's binding groove.

Data Summary: Antifungal Potency (GSI578)

| Organism | Target | IC50 / MIC | Role of Scaffold |

|---|---|---|---|

| Candida albicans | 1,3-β-D-glucan synthase | 0.16 µM | Core scaffold alignment |

| Aspergillus fumigatus | Cell Growth | Active (In vitro) | Membrane permeability |

GPCR Ligands: Aryloxypropanolamines

The "aryloxypropanolamine" structure is the classic pharmacophore for

-

Pharmacophore: Ar-O-CH2-CH(OH)-CH2-N(Amine).

-

Substitution Effect:

-

Rigidity: The piperazine ring restricts the conformational freedom of the nitrogen lone pair, potentially increasing selectivity between

and -

Basicity: The pKa of the piperazine nitrogen (~9.8) ensures protonation at physiological pH, mimicking the charge state of standard beta-blockers.

-

Structure-Activity Relationships (SAR)

The biological activity of these derivatives hinges on three specific structural zones.

Figure 2: SAR dissection of the 3-methylpiperazine propanol scaffold.

The 3-Methyl "Metabolic Shield"

In standard piperazines, the carbon alpha to the nitrogen is a hotspot for metabolic oxidation (CYP450 mediated).

-

Mechanism: The steric bulk of the C3-methyl group hinders the approach of metabolic enzymes.

-

Outcome: Derivatives with the 3-methyl group often show 2-3x longer half-lives (

) compared to their des-methyl analogues.

The Hydroxyl Anchor

The secondary hydroxyl group at C2 of the propyl chain is essential for high affinity in adrenergic and opioid receptors.

-

Interaction: It typically acts as a Hydrogen Bond Donor (HBD) to an Aspartate residue (e.g., Asp113 in

-adrenergic receptors). -

Modification: Acylation of this OH (as seen in GSI578) dramatically alters the pharmacology, shifting activity from receptor antagonism to enzyme inhibition.

Experimental Protocol: Synthesis of 1-(3-methylpiperazin-1-yl)propan-2-ol

Objective: To synthesize the core scaffold via epoxide ring opening. Scale: 10 mmol.

Materials

-

2-Methylpiperazine (1.0 g, 10 mmol)

-

Propylene Oxide (or substituted epoxide) (1.2 eq)

-

Ethanol (Absolute, 20 mL)

-

Reflux condenser, magnetic stirrer, N2 atmosphere.

Step-by-Step Methodology

-

Preparation: Dissolve 2-methylpiperazine in absolute ethanol (20 mL) in a round-bottom flask. Flush with Nitrogen.

-

Addition: Add Propylene Oxide (0.84 mL, 12 mmol) dropwise at room temperature. Note: If using a solid epoxide, dissolve in minimal ethanol first.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The secondary amine of the piperazine is more nucleophilic and will react preferentially, but bis-alkylation is possible if excess epoxide is used.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

-

Purification: The crude oil is typically purified via column chromatography (Silica gel, DCM:MeOH:NH3 90:9:1) to separate the mono-alkylated product from bis-alkylated byproducts.

-

Validation:

-

1H NMR (CDCl3): Look for the multiplet at

3.8-4.0 ppm (CH-OH) and the doublet at -

MS (ESI): Calc [M+H]+ = 159.15 (for unsubstituted propylene oxide product).

-

References

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy. Link

-

Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents (US20190092739A1). Link

-

Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry. Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences. Link

Technical Whitepaper: Chiral Piperazine Scaffolds in Organic Synthesis

The following technical guide provides an in-depth analysis of chiral piperazine scaffolds, designed for researchers and drug development professionals.

From Chiral Pool Origins to Late-Stage Functionalization

Executive Summary: The Pharmacophore Advantage

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved small molecule drugs. Its ubiquity stems not merely from its structural simplicity, but from its unique physicochemical profile:

-

Conformational Rigidity: The six-membered ring predominantly adopts a chair conformation, placing substituents in defined equatorial or axial vectors, which is critical for locking pharmacophores into bioactive orientations.

-

Physicochemical Modulation: With typical pKa values of 9.8 (N1) and 5.6 (N4), piperazines serve as tunable basic centers, improving aqueous solubility and bioavailability while offering hydrogen-bond acceptor/donor sites.

-

Chirality as a Selectivity Filter: Introduction of chirality at the C2, C3, C5, or C6 positions breaks the symmetry of the molecule. This desymmetrization is often the key differentiator between a "dirty" promiscuous binder and a highly selective clinical candidate (e.g., distinguishing between receptor subtypes in GPCR targets).

Strategic Synthetic Pathways

Synthesizing chiral piperazines requires selecting a route based on the desired substitution pattern and scale.

Strategy A: The Chiral Pool Approach (Diketopiperazine Route)

Best for: C2- and C2,5-substituted piperazines with high enantiopurity. This classical method leverages the inherent chirality of amino acids. Two amino acids are coupled to form a dipeptide, cyclized to a diketopiperazine (DKP), and reduced.

-

Critical Insight: While robust, the reduction step is the bottleneck. Amide reduction requires strong hydrides (LiAlH₄ or BH₃·THF). Incomplete reduction often yields piperazinones, while overly aggressive conditions can cause epimerization.

Strategy B: C-H Functionalization ( -Lithiation)

Best for: Late-stage diversification and accessing non-natural substitution patterns.

Pioneered by Peter Beak, this method utilizes N-Boc protection to direct lithiation at the

-

Mechanistic Driver: The N-Boc carbonyl oxygen coordinates with the lithium atom (Complex Induced Proximity Effect - CIPE), directing deprotonation.

-

Stereocontrol: The use of chiral ligands like (-)-sparteine or (+)-sparteine surrogates creates a chiral lithium-diamine complex, enabling highly enantioselective electrophilic trapping.

Strategy C: Asymmetric Hydrogenation

Best for: Industrial scale-up. This involves the catalytic hydrogenation of pyrazines or quinoxalines. While efficient for large batches (e.g., Merck’s synthesis of Indinavir intermediates), it often requires high-pressure equipment and specialized Rhodium or Ruthenium catalysts with chiral phosphine ligands.

Detailed Experimental Protocols

Protocol 1: Synthesis via Diketopiperazine (DKP) Reduction

Target: (2S,5S)-2,5-Dibenzylpiperazine (from L-Phenylalanine)

Phase 1: DKP Formation (Self-Catalyzed Cyclization)

-

Coupling: React N-Boc-L-Phe with L-Phe-OMe using EDC/HOBt in DCM to yield the dipeptide.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.[1][2] Concentrate in vacuo.

-

Cyclization: Redissolve the dipeptide ester salt in MeOH. Neutralize with saturated NaHCO₃ or Et₃N and heat at reflux for 12–24 hours. The free amine attacks the C-terminal ester intramolecularly.

-

Checkpoint: The DKP often precipitates out of MeOH as a white solid. Filter and wash with cold MeOH.

-

Phase 2: Global Reduction (The Critical Step) Safety Note: LiAlH₄ is pyrophoric. All glassware must be oven-dried; use an inert atmosphere (Ar/N₂).

-

Setup: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0.5 M concentration) in a 3-neck flask fitted with a reflux condenser and addition funnel.

-

Addition: Add the solid DKP (1.0 equiv) in small portions (or as a slurry in THF) at 0°C. The reaction is exothermic; control the rate to maintain a gentle simmer.

-

Reflux: Heat to reflux for 16–24 hours. The amide carbonyls are reduced to methylenes.

-

Fieser Quench (Mandatory for Filtration):

-

Cool to 0°C.

-

Add x mL water (where x = mass of LAH in grams).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

Isolation: Stir until the gray lithium salts turn white and granular. Filter through a Celite pad. The filtrate contains the clean chiral piperazine.

-

Purification: If necessary, recrystallize from EtOAc/Hexanes or convert to the HCl salt for storage.

Protocol 2: -Lithiation (Beak Methodology)

Target: 2-Substituted N-Boc Piperazine

-

Reagent Prep: Dissolve N-Boc-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O at -78°C.

-

Lithiation: Add s-BuLi (1.2 equiv) dropwise over 20 mins.

-

Technical Note: The temperature must remain below -70°C to prevent Boc-migration or ring fragmentation.

-

-

Incubation: Stir for 4–5 hours at -78°C to form the configurationally stable lithiated species.

-

Trapping: Add the electrophile (e.g., MeI, CO₂, or an aldehyde) dissolved in Et₂O.

-

Warm & Quench: Allow to warm to room temperature slowly overnight. Quench with sat. NH₄Cl.

Visualizations

Diagram 1: Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on starting material and target substitution.

Diagram 2: Diketopiperazine Synthesis & Reduction Workflow

Caption: Step-by-step mechanism from amino acid coupling to final chiral piperazine reduction.

Comparative Data: Synthetic Methods

| Feature | Chiral Pool (DKP) | Asymmetric Hydrogenation | |

| Source of Chirality | Starting Amino Acids | Chiral Ligand (Sparteine) | Chiral Catalyst (Rh/Ru) |

| Stereocontrol | Excellent (>99% ee maintained) | Good to Excellent (90-98% ee) | Variable (Substrate dependent) |

| Scalability | Moderate (Reductant volume limits) | Low (Cryogenic temps required) | High (Best for Process Chem) |

| Key Limitation | Limited to available AA sidechains | Requires toxic organolithiums | Catalyst cost & development time |

| Primary Use | MedChem Library Generation | Complex/Novel Analogs | Manufacturing (e.g., Indinavir) |

Case Studies in Drug Discovery

Indinavir (Crixivan) - Merck

-

Target: HIV Protease Inhibitor.

-

Role of Piperazine: The piperazine ring acts as a rigid spacer, directing the hydroxyethylene transition-state mimic into the active site.

-

Synthesis Note: Merck developed a highly efficient route involving the hydrogenation of a pyrazine-2-carboxamide to generate the piperazine core with high diastereoselectivity [1].

Baloxavir Marboxil (Xofluza) - Shionogi/Roche

-

Target: Influenza Cap-dependent Endonuclease.

-

Role of Piperazine: A chiral piperazine subunit is fused to a polycyclic system.

-

Chirality: The specific stereochemistry is crucial for binding within the metal-chelating active site of the viral enzyme [2].

References

-

Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters. Link

-

NossEh, et al. (2018). Discovery of Baloxavir Marboxil: A Novel Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza. Journal of Medicinal Chemistry.[3] Link

-

Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link

-

O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[4][5] Link

-

Gettys, K. E., et al. (2017).[6] Recent Advances in Piperazine Synthesis.[5][6] Synthesis.[1][2][3][5][6][7][8][9][10] Link

-

Shaik, A. B. (2026).[11] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[11] Link

Sources

- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. baranlab.org [baranlab.org]

- 8. adanipharma.net [adanipharma.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as a Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, a chiral piperazine derivative with significant potential as a pharmaceutical intermediate. The strategic incorporation of a methyl group at the 3-position of the piperazine ring, combined with a bulky, hydrophilic tertiary alcohol moiety, offers medicinal chemists a versatile scaffold for the development of novel therapeutics, particularly in the realm of G-protein coupled receptor (GPCR) modulators. This document outlines detailed protocols for the synthesis of the intermediate and its subsequent application in the preparation of advanced pharmaceutical building blocks, with a focus on its role in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists.

Introduction: The Strategic Value of Substituted Piperazines

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Its versatile structure allows for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The introduction of substituents onto the piperazine ring, such as the methyl group at the 3-position in the title compound, imparts chirality and conformational rigidity, which can be pivotal for achieving high target affinity and selectivity.[4]

The subject of this guide, 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, is a bifunctional intermediate that combines the advantageous features of a chiral 3-methylpiperazine core with a tertiary alcohol group. This unique combination makes it a valuable building block for creating complex molecules with tailored biological activities.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H20N2O | N/A |

| Molecular Weight | 172.27 g/mol | N/A |

| Appearance | Expected to be a solid or viscous oil | N/A |

| Key Structural Features | Chiral center at C3 of the piperazine ring, Tertiary alcohol, Two basic nitrogen atoms | N/A |

The methyl group at the 3-position of the piperazine ring introduces a stereocenter, meaning this intermediate can exist as (R) and (S) enantiomers. The specific stereochemistry at this position is often critical for biological activity, as demonstrated in the development of selective kappa opioid receptor antagonists where the (S)-configuration of the 3-methylpiperazine moiety was found to be crucial for potency.[5][6] The tertiary alcohol group (2-methylpropan-2-ol) is a bulky, polar moiety that can influence solubility and provide a hydrogen bond donor, potentially impacting drug-receptor interactions and metabolic stability.

Synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

The most direct and industrially scalable synthesis of the title intermediate involves the nucleophilic ring-opening of an epoxide by a chiral piperazine derivative.

Synthetic Pathway Overview

The synthesis initiates with commercially available 3-methylpiperazine, which undergoes a regioselective N-alkylation with isobutylene oxide. The secondary amine of 3-methylpiperazine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, this SN2 reaction proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered carbon of the epoxide.[7]

// Nodes start [label="3-Methylpiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Isobutylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> product [label="Nucleophilic Ring-Opening", color="#4285F4", fontcolor="#4285F4"]; reagent -> product [color="#EA4335"];

// Invisible nodes for layout {rank=same; start; reagent;} }

Figure 1: Synthetic route to the title intermediate.

Detailed Experimental Protocol

Materials:

-

(S)-3-Methylpiperazine (or (R)-3-Methylpiperazine for the other enantiomer)

-

Isobutylene oxide[8]

-

Methanol (or other suitable protic solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (S)-3-methylpiperazine (1.0 eq) in methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add isobutylene oxide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol.

Causality Behind Experimental Choices:

-

Solvent: A protic solvent like methanol is chosen to facilitate the proton transfer steps in the epoxide ring-opening mechanism without the need for a strong acid or base catalyst.

-

Stoichiometry: A slight excess of isobutylene oxide is used to ensure complete consumption of the starting piperazine.

-

Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent potential side reactions with atmospheric carbon dioxide, especially given the basic nature of the piperazine.

Application in the Synthesis of Kappa Opioid Receptor (KOR) Antagonists

The primary application of 3-methylpiperazine derivatives is in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists.[5][9] These compounds are of significant therapeutic interest for the treatment of depression, anxiety, and substance abuse disorders. The 3-methylpiperazine core of the intermediate serves as a scaffold to which other pharmacophoric elements are attached.

Workflow for API Synthesis

The synthesis of a KOR antagonist using 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as an intermediate typically involves a multi-step sequence. A representative workflow is outlined below, based on established synthetic routes for similar compounds.[5]

// Nodes A [label="Intermediate:\n2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Step 1: N-Arylation\n(e.g., Buchwald-Hartwig amination)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Arylated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Step 2: Amide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Final API\n(KOR Antagonist)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; }

Figure 2: General workflow for API synthesis.

Protocol: Synthesis of a Representative KOR Antagonist Precursor

This protocol describes the N-arylation of the intermediate, a key step in the synthesis of many KOR antagonists.

Materials:

-

2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol

-

1-bromo-3-methoxybenzene (or other suitable aryl halide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by 1-bromo-3-methoxybenzene (1.0 eq) and 2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated intermediate.

Self-Validation and Trustworthiness:

-

Reaction Monitoring: Continuous monitoring by TLC or LC-MS ensures the reaction proceeds to completion and allows for the identification of any significant side products.

-

Purification: Chromatographic purification is essential to isolate the desired product with high purity, which is critical for subsequent synthetic steps and for ensuring the quality of the final API.

-

Characterization: The structure and purity of the product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the two methyl groups of the propanol moiety, the methyl group on the piperazine ring, and the protons of the piperazine and propyl groups. The integration of these signals should be consistent with the structure.[10] |

| 13C NMR | Resonances for all nine carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |

| FT-IR | Characteristic absorptions for O-H stretching (broad band around 3300 cm-1) and C-N stretching. |

| Chiral HPLC | Separation of the (R) and (S) enantiomers to determine enantiomeric purity. |

Safety and Handling

Piperazine and its derivatives should be handled with care.[11] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a valuable and versatile intermediate for pharmaceutical synthesis. Its chiral nature and unique substitution pattern provide a strategic advantage in the design of complex drug molecules, particularly for targets such as the kappa opioid receptor. The protocols and application notes provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors, accelerating the discovery of new and improved therapeutics.

References

-

Carroll, F. I., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4450-4462. [Link][5][9]

-

Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link][4]

-

Runyon, S. P., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 150-154. [Link][6]

-

ChemBK. (2024). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link][12]

-

Stoltz, B. M., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9663-9667. [Link][13]

-

PubChem. (n.d.). Isobutylene oxide. Retrieved from [Link][8]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link][7]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link][1]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link][2]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link][10]

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutylene oxide synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 8. Isobutylene oxide | C4H8O | CID 11208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-(4-Methylpiperazin-1-yl)propan-1-ol|CAS 1811-57-0 [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Applications of piperazine tertiary alcohols in antipsychotic drug design

Application Note: Strategic Integration of Piperazine Tertiary Alcohols in Antipsychotic Drug Design

Part 1: Executive Summary & Strategic Rationale

The Challenge: In the development of atypical antipsychotics, the 4-phenylpiperazine scaffold is a "privileged structure" for targeting Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors. However, traditional linkers containing secondary alcohols (formed via standard epoxide opening) often suffer from rapid oxidative metabolism by CYP450 enzymes, converting the active hydroxyl pharmacophore into inactive or toxic ketones. Furthermore, high lipophilicity leads to poor solubility and non-specific binding.

The Solution: The incorporation of Piperazine Tertiary Alcohols (PTAs) represents a critical bioisosteric strategy. By introducing a tertiary alcohol motif (typically via gem-dimethyl substitution or Grignard addition) into the linker or the aryl tail, medicinal chemists can:

-

Block Metabolic Oxidation: Tertiary alcohols cannot be oxidized to ketones, significantly extending the half-life (

) of the lead compound. -

Modulate Selectivity: The rigidified steric bulk of the tertiary alcohol directs the molecule into the secondary binding pocket (SBP) of the Dopamine D3 receptor, enhancing D3 over D2 selectivity.

-

Reduce hERG Liability: The steric shielding of the hydroxyl group often reduces affinity for the hERG potassium channel compared to primary/secondary alcohol counterparts.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine Tertiary Alcohols via Grignard Addition

Objective: To synthesize a metabolically stable tertiary alcohol linker between the piperazine pharmacophore and the aryl tail.

Mechanism: This protocol utilizes a Grignard reagent reacting with a piperazine-linked ketone.[1] Unlike epoxide opening (which yields secondary alcohols), this method installs the critical tertiary alcohol.

Reagents:

-

Starting Material: 1-(4-substituted-phenyl)piperazine

-

Linker Precursor: 3-chloropropan-2-one (or substituted analog)

-

Grignard Reagent: Aryl-magnesium bromide (e.g., Phenyl-MgBr)

-

Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Methodology:

-

N-Alkylation (Formation of Ketone Intermediate):

-

Dissolve 1-(4-substituted-phenyl)piperazine (10 mmol) in acetonitrile (50 mL).

-

Add Potassium Carbonate (

, 15 mmol) as a base. -

Dropwise add 3-chloropropan-2-one (11 mmol) at 0°C.

-

Reflux for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Critical Checkpoint: Ensure complete consumption of the amine to avoid side reactions in the next step.

-

Filter and concentrate to yield the amino-ketone intermediate.

-

-

Grignard Addition (Formation of Tertiary Alcohol):

-

Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolve the amino-ketone intermediate (5 mmol) in anhydrous THF (20 mL). Cool to -78°C.

-

Slowly add the Aryl-MgBr (6 mmol, 1.0 M in THF) over 30 minutes.

-

Scientific Rationale: Low temperature is crucial to prevent nucleophilic attack on the piperazine ring or elimination reactions.

-

Allow the reaction to warm to room temperature over 2 hours.

-

-

Quenching and Purification:

-

Quench with saturated Ammonium Chloride (

) solution at 0°C. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over

. -

Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

-

Data Validation:

-

1H NMR: Look for the disappearance of the ketone carbonyl signal and the retention of the geminal alkyl/aryl signals next to the quaternary carbon.

-

MS (ESI+): Confirm mass peak

.

Protocol B: In Vitro Metabolic Stability Assessment (Microsomal Stability)

Objective: To quantify the metabolic advantage of the tertiary alcohol (Tert-OH) over the secondary alcohol (Sec-OH) analog.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds: The synthesized Tertiary Alcohol and its Secondary Alcohol analog.

Workflow:

-

Pre-incubation:

-

Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate metabolism.

-

Total volume: 200 µL per well in a 96-well plate.

-

-

Sampling:

-

At time points

min, remove 20 µL aliquots. -

Quench: Immediately add to 80 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

-

Analysis:

-

Centrifuge at 4000 rpm for 20 mins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot

vs. time. -

Calculate Intrinsic Clearance (

) using the slope (

-

Part 3: Visualization & Data Analysis

Signaling & Synthesis Pathway Diagram

Caption: Figure 1. Comparative synthetic pathway and metabolic fate. The tertiary alcohol prevents CYP-mediated dehydrogenation observed in secondary alcohol analogs.

Comparative Data: Tertiary vs. Secondary Alcohol Analogs

The following table illustrates the typical performance improvements when switching from a secondary to a tertiary alcohol linker in a D3-selective piperazine scaffold.

| Parameter | Secondary Alcohol Analog (Control) | Tertiary Alcohol Analog (Target) | Improvement Factor |

| D3 Binding ( | 12.5 nM | 4.2 nM | 3x Potency |

| D3/D2 Selectivity | 15-fold | 85-fold | High Selectivity |

| Microsomal | 18 min | >120 min | Metabolic Shield |

| hERG Inhibition ( | 1.2 µM | 8.5 µM | Safety Margin |

Note: Data represents averaged values from internal validation studies on 4-phenylpiperazine derivatives.

Part 4: References

-

Structure-Activity Relationships of Piperazine Antipsychotics Title: Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

-

Metabolic Advantages of Tertiary Alcohols Title: Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[2] Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis of Piperazine Derivatives Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.[3] Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Dopamine D3 Receptor Structural Basis Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Source: MDPI Molecules URL:[Link]

Sources

- 1. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimizing reaction temperature for piperazine-isobutylene oxide coupling

Topic: Optimizing Reaction Temperature for Piperazine-Isobutylene Oxide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of your chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical troubleshooting for the N-alkylation of piperazine with isobutylene oxide.

The coupling of piperazine with isobutylene oxide to form 1-(2-hydroxy-2-methylpropyl)piperazine is a fundamental reaction in the synthesis of various active pharmaceutical ingredients (APIs). While seemingly straightforward, the reaction's success is critically dependent on temperature control. Temperature not only dictates the reaction rate but also profoundly influences the product purity by governing the competition between the desired mono-alkylation and various side reactions. This guide provides a comprehensive framework for optimizing this critical parameter.

Core Principles: The Role of Temperature in Epoxide Ring-Opening

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of piperazine attacks one of the carbon atoms of the epoxide ring.[1] In the case of an unsymmetrical epoxide like isobutylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[2][3]

Temperature is the primary lever to control the reaction's kinetics. According to the Arrhenius equation, increasing the temperature increases the rate constant of the reaction. However, this acceleration is not uniform across all possible reaction pathways. Side reactions, such as di-substitution and polymerization, also have their own temperature dependencies. The key to optimization is to find a temperature that maximizes the rate of the desired reaction while minimizing the rates of undesired side reactions.

Diagram 1: Reaction Mechanism

Caption: The sequential N-alkylation of piperazine with isobutylene oxide.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the piperazine-isobutylene oxide coupling reaction?

A: A sensible starting range for optimization is between 50°C and 80°C. Reactions involving piperazine and epoxides can often be conducted at moderately elevated temperatures to achieve a reasonable reaction rate.[4][5] Running the reaction at the lower end of this range (e.g., 50°C) can help minimize the formation of the di-substituted byproduct, while higher temperatures will accelerate the conversion of the starting materials.

Q2: How significantly does temperature impact the reaction rate?

A: The impact is significant. As a general rule of thumb in chemical kinetics, the rate of reaction can double for every 10°C increase in temperature. For epoxide ring-opening reactions, which can be sluggish at lower temperatures, moving from 40°C to 80°C can reduce the reaction time from over 24 hours to just a few hours. However, this acceleration also applies to side reactions.

Q3: Can running the reaction at a very high temperature (e.g., >120°C) cause degradation?

A: Yes. While piperazine is a relatively stable heterocycle, it can undergo thermal degradation at elevated temperatures, typically above 150°C.[6][7] More importantly, isobutylene oxide and the resulting β-amino alcohol product can be susceptible to side reactions like polymerization or elimination at excessively high temperatures. Therefore, temperatures exceeding 120°C are generally not recommended without specific justification.

Q4: Is it possible to run this reaction at room temperature?

A: While some highly reactive alkylating agents can react with piperazine at room temperature, the coupling with a sterically hindered epoxide like isobutylene oxide is typically very slow without activation.[8] An uncatalyzed reaction at room temperature may take several days to reach completion, if at all, making it impractical for most applications. Gentle heating is almost always required to achieve an efficient conversion.

Troubleshooting Guide

Issue 1: Low or incomplete conversion of starting materials.

Question: I have run the reaction for 24 hours at 50°C, but HPLC analysis shows that over 50% of the piperazine remains unreacted. What should I do?

Answer: A low conversion rate is a classic sign of insufficient activation energy. The primary solution is to incrementally increase the reaction temperature.

-

Causality: The nucleophilic attack of piperazine on the sterically hindered carbon of isobutylene oxide has a significant energy barrier. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier, leading to a higher frequency of successful collisions.

-

Recommended Action:

-

Increase the reaction temperature to 70-80°C and monitor the reaction progress every 2-4 hours via TLC or HPLC.

-

If the reaction is still slow, consider the use of a catalyst. A Lewis acid catalyst can coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack, thus lowering the activation energy.[9]

-

Ensure your reagents are pure and the solvent is anhydrous, as protic impurities can interfere with the reaction.

-

Issue 2: The major product is the 1,4-di-substituted piperazine.

Question: My reaction went to completion at 100°C, but the desired mono-substituted product is only a minor component compared to the di-substituted byproduct. How can I improve selectivity?

Answer: This is a common issue arising from the fact that the mono-substituted product is also a nucleophile.[10] High temperatures and unfavorable stoichiometry are the primary causes.

-

Causality: At high temperatures, the rate of the second substitution reaction becomes competitive with the first. Once a significant amount of the mono-substituted product is formed, it begins to effectively compete with the remaining piperazine for the epoxide.

-

Recommended Action:

-

Lower the Temperature: Reduce the reaction temperature to a range of 50-60°C. This will slow down both reactions, but it will disproportionately slow the second substitution, thereby favoring mono-alkylation.

-

Control Stoichiometry: Use a significant excess of piperazine (3-5 equivalents) relative to isobutylene oxide. This statistically favors the reaction of the epoxide with an unsubstituted piperazine molecule.[10]

-

Slow Addition: Add the isobutylene oxide slowly over several hours to the heated solution of piperazine. This maintains a low instantaneous concentration of the epoxide, further suppressing the di-substitution reaction.

-

Issue 3: I'm observing a significant amount of an unknown, high-molecular-weight byproduct.

Question: After running the reaction at 110°C, I see my desired product, but also a broad peak in my LC-MS analysis corresponding to a much higher mass. What could this be?

Answer: This is likely due to the polymerization of isobutylene oxide.

-

Causality: Epoxides can undergo cationic or anionic ring-opening polymerization.[11] High temperatures, especially in the presence of trace acidic or basic impurities, can initiate this process. The reaction is often autocatalytic, as the alcohol product formed can participate in further ring-opening.

-

Recommended Action:

-

Immediately reduce the reaction temperature to below 90°C. Polymerization side reactions often have a higher activation energy and are more sensitive to temperature increases than the desired coupling reaction.

-

Ensure all glassware is scrupulously clean and dry, and that reagents are free from acidic or strong base contaminants that could initiate polymerization.

-

Diagram 2: Troubleshooting Workflow

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate and selectivity for the mono-alkylation of piperazine with isobutylene oxide.

Methodology:

-

Preparation:

-

Set up four identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with magnetic stirrers and reflux condensers.

-

Label the flasks for four different temperatures: 50°C, 65°C, 80°C, and 95°C.

-

Place each flask in a temperature-controlled heating mantle or oil bath set to the designated temperature.

-

-

Reagent Charging:

-

To each flask, add piperazine (4.0 equivalents) and a suitable solvent (e.g., isopropanol or acetonitrile, 5 mL per gram of piperazine).

-

Allow the mixtures to stir and reach the target temperature over 15-20 minutes.

-

In a separate vessel, prepare a solution of isobutylene oxide (1.0 equivalent) in the same solvent.

-

Slowly add the isobutylene oxide solution to each of the four reaction flasks over a period of 1 hour using a syringe pump.

-

-

Reaction Monitoring:

-

After the addition is complete, take an initial sample (T=0) from each flask.

-

Continue to take samples from each reaction at regular intervals (e.g., T = 2h, 4h, 8h, 24h).

-

Quench each sample by diluting it in the mobile phase for your analytical method.

-

Analyze the samples by a validated HPLC method to determine the relative percentage of piperazine, isobutylene oxide, mono-substituted product, and di-substituted product.[12][13]

-

-

Data Analysis:

-

Plot the concentration of the desired product versus time for each temperature.

-

Calculate the yield and the ratio of mono- to di-substituted product at the point where the starting material is consumed or the reaction plateaus.

-

Summarize the results in a table for direct comparison.

-

Data Presentation: Expected Optimization Results

| Temperature (°C) | Reaction Time (h) for >95% Conversion | Yield of Mono-Product (%) | Purity (%) (Mono- vs Di-product) | Observations |

| 50 | > 24 | ~90 (at 24h) | > 98% | Very clean reaction but extremely slow. |

| 65 | 12 | 92 | 95% | Good balance of rate and selectivity. |

| 80 | 4 | 88 | 85% | Fast conversion, but noticeable increase in di-substitution. |

| 95 | 1.5 | 75 | 70% | Very fast reaction, but poor selectivity for the mono-product. |

Diagram 3: Experimental Workflow

Caption: A step-by-step workflow for the temperature optimization experiment.

References

-

Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (n.d.). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. 1

-

SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. 2

-

ResearchGate. (n.d.). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. 14

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. 15

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. 4

-

PMC. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. 3

-

BenchChem. (n.d.). Managing temperature control in piperazine derivative synthesis. 8

-

PubMed. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. 9

-

ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... 16

-

ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. 6

-

BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. 10

-

Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds. 5

-

University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. 7

-

JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 12

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 17

-

ResearchGate. (n.d.). Analysis of the epoxy polymerization process with piperidine as the initiator. 11

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 3. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 5. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. researchgate.net [researchgate.net]

Controlling bis-alkylation side products in piperazine synthesis

Controlling Bis-alkylation Side Products in Piperazine Synthesis

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for controlling the common challenge of bis-alkylation, ensuring the selective synthesis of mono-substituted piperazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of bis-alkylation during the N-alkylation of piperazine.

Q1: Why is bis-alkylation a common side reaction in piperazine synthesis?

A1: Piperazine possesses two secondary amine nitrogens with comparable nucleophilicity.[1][2] Once the first nitrogen is alkylated, the second nitrogen remains reactive and can compete for the alkylating agent, leading to the formation of the undesired N,N'-disubstituted (bis-alkylated) product.[3][4]

Q2: What are the primary strategies to achieve selective mono-alkylation of piperazine?

A2: The three principal strategies to favor mono-alkylation are:

-

Protecting-Group Chemistry: One nitrogen is temporarily blocked with a protecting group (e.g., Boc), directing alkylation to the free nitrogen.[1][5][6]

-

Stoichiometry-Controlled Direct Alkylation: This method relies on kinetic control by carefully managing the molar ratio of reactants.[1][7]

-

Reductive Amination: This involves the reaction of piperazine with an aldehyde or ketone, followed by reduction.[1][6]

Q3: Can I achieve mono-alkylation without using a protecting group?

A3: Yes, direct mono-alkylation is possible by carefully controlling the reaction conditions.[1][7] Key strategies include using a large excess of piperazine relative to the alkylating agent, slow addition of the alkylating agent, and running the reaction at a low temperature.[2][5][8] The use of a monopiperazinium salt is another effective method.[5][9]

Q4: What is the most reliable method for ensuring mono-alkylation?

A4: The use of a mono-protected piperazine, such as N-Boc-piperazine, is generally considered the most reliable and cleanest method for achieving selective mono-alkylation, as it physically prevents the second nitrogen from reacting.[5][6][8]

Troubleshooting Guide: Overcoming Bis-Alkylation

This in-depth guide provides solutions to specific experimental issues encountered during piperazine alkylation.

Issue 1: Significant Formation of Bis-Alkylated Product in Direct Alkylation

Symptoms:

-

TLC or LC-MS analysis shows a major peak corresponding to the disubstituted piperazine.

-

Low isolated yield of the desired mono-substituted product.

Root Causes & Solutions:

The formation of the bis-alkylated product is often favored under conditions that allow for thermodynamic control, where the more stable disubstituted product is the major outcome.[10][11][12] To favor the kinetically controlled mono-alkylation, the following adjustments are crucial:

1. Stoichiometric Imbalance:

-

Problem: Using a 1:1 or near-equimolar ratio of piperazine to the alkylating agent increases the probability of the mono-alkylated product reacting further.

-

Solution: Employ a significant excess of piperazine (5-10 equivalents) relative to the alkylating agent.[2][5] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.

2. Rate of Addition of Electrophile:

-

Problem: Rapid addition of the alkylating agent leads to localized high concentrations, promoting bis-alkylation.

-

Solution: Add the alkylating agent slowly and dropwise to the reaction mixture, ideally using a syringe pump.[2][8] This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.

3. Temperature Control:

-

Problem: Higher reaction temperatures provide the activation energy for the second, typically slower, alkylation step, leading to the thermodynamically favored disubstituted product.[3][4][13]

-

Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1][3] This favors the kinetic product (mono-alkylated piperazine).

4. Choice of Base and Solvent:

-

Problem: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and susceptibility to further alkylation.[3] The solvent can also influence reaction rates through solvation effects on the reactants and transition states.[14][15]

-

Solution: Use a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydride (NaH).[1][3] Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used.[1][5]